molecular formula C11H15NS B12667474 2,5-Dimethyl-2-phenylthiazolidine CAS No. 116113-05-4

2,5-Dimethyl-2-phenylthiazolidine

Cat. No.: B12667474
CAS No.: 116113-05-4
M. Wt: 193.31 g/mol
InChI Key: RSLPLPAWNQCJDC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-phenylthiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2-phenylthiazolidine typically involves the condensation of aromatic amines with carbon disulfide (CS₂) and chloroacetic acid under basic conditions. This reaction forms a thiazolidine ring with the desired substituents . Another method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often employ multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2-phenylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2-phenylthiazolidine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, reducing oxidative stress by scavenging free radicals. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-2-phenylthiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

116113-05-4

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2,5-dimethyl-2-phenyl-1,3-thiazolidine

InChI

InChI=1S/C11H15NS/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3

InChI Key

RSLPLPAWNQCJDC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(S1)(C)C2=CC=CC=C2

Origin of Product

United States

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